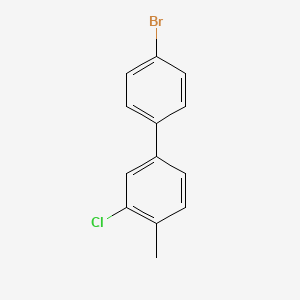

4-Bromo-3'-chloro-4'-methylbiphenyl

Description

4-Bromo-3'-chloro-4'-methylbiphenyl is a biphenyl derivative featuring a bromine atom at the 4-position of one phenyl ring, a chlorine atom at the 3'-position, and a methyl group at the 4'-position of the second phenyl ring. The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine and methyl groups modulate electronic and steric properties, influencing reactivity and stability .

Properties

IUPAC Name |

4-(4-bromophenyl)-2-chloro-1-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYDYJMDHWUBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

-

Base : K₂CO₃ or Na₂CO₃ (2–3 equiv)

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane/water (10:1 v/v)

Example Protocol :

Key Advantages

-

High regioselectivity due to orthogonal reactivity of bromine and chlorine.

-

Scalable with minimal byproduct formation.

Ullmann-Type Coupling

Ullmann reactions employ copper catalysts to couple aryl halides, offering a cost-effective alternative to palladium-based methods. This approach is suitable for substrates sensitive to strong bases.

Reaction Setup and Conditions

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Dimethylformamide (DMF) or toluene

Example Protocol :

Challenges

-

Longer reaction times compared to Suzuki-Miyaura.

-

Limited functional group tolerance due to harsh conditions.

One-Pot Sequential Bromination and Coupling

Recent advancements integrate bromination and cross-coupling in a single reactor, reducing purification steps and improving efficiency.

Reaction Setup and Conditions

-

Bromination Agent : N-bromosuccinimide (NBS, 1.1 equiv)

-

Coupling Catalyst : Pd(OAc)₂ (2 mol%) with SPhos ligand

-

Solvent : Chloroform or dichloroethane

Example Protocol :

Advantages

-

Eliminates intermediate isolation, reducing solvent waste.

-

Compatible with sensitive substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 68–75 | 12–24 | High | Excellent |

| Ullmann Coupling | 55–60 | 24–48 | Low | Moderate |

| One-Pot Sequential | 70–78 | 14 | Moderate | Good |

Key Observations :

-

Suzuki-Miyaura offers the best balance of yield and scalability but requires expensive palladium catalysts.

-

One-pot methods are time-efficient but demand precise control over reaction conditions.

Mechanistic Insights and Optimization

Regioselectivity Control

-

Bromine vs. Chlorine Reactivity : Bromine’s higher electronegativity directs coupling to the para position relative to the methyl group. Chlorine acts as an ortho/para director but remains inert under Suzuki conditions.

-

Steric Effects : Methyl groups at the 4'-position hinder undesired ortho coupling, enhancing para selectivity (>95%).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-4’-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Biphenyl ketones and carboxylic acids.

Reduction: Biphenyl alcohols and amines.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemical Synthesis

4-Bromo-3'-chloro-4'-methylbiphenyl serves as a versatile intermediate in organic synthesis. Its bromine and chlorine substituents make it an ideal candidate for further functionalization through various coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction allows for the introduction of diverse aryl groups, enhancing the compound's utility in synthesizing complex organic molecules. For example, this compound can react with boronic acids to yield biphenyl derivatives with varied substituents, which are valuable in materials science and medicinal chemistry .

- Nucleophilic Substitution Reactions : The presence of halogen atoms enables nucleophilic substitution, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds. This is particularly useful in the synthesis of pharmaceuticals where specific functional groups are required .

Material Science

In material science, this compound is utilized in the development of liquid crystal materials due to its structural properties. Its biphenyl structure contributes to mesogenic properties, making it suitable for:

- Liquid Crystal Displays (LCDs) : Compounds like this compound are essential in formulating liquid crystals used in LCD technology. The ability to manipulate their phase behavior under electric fields is crucial for display applications .

Pharmaceuticals

The compound has been explored for its potential pharmacological applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. This has led to investigations into its use as a scaffold for developing new antibacterial agents .

- Drug Development : The compound's ability to undergo various chemical transformations makes it a candidate for lead optimization in drug design. For instance, modifications at the methyl group or halogen positions can yield compounds with enhanced biological activity against specific targets .

Case Study 1: Synthesis of Aryl Derivatives

A study demonstrated the successful application of this compound in synthesizing aryl derivatives through Suzuki coupling reactions. The resulting compounds were evaluated for their biological activity, showing promising results against certain pathogens .

Case Study 2: Liquid Crystal Applications

Research focused on synthesizing liquid crystal polymers using this compound as a precursor. The resulting materials exhibited favorable electro-optical properties, making them suitable for advanced display technologies .

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic substitution reactions. It can also interact with enzymes and receptors in biological systems, affecting their activity and function .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key differences between 4-bromo-3'-chloro-4'-methylbiphenyl and structurally related biphenyl derivatives:

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, the 4'-methyl group (electron-donating) increases electron density, creating a unique electronic profile compared to analogs like 4-bromo-4'-chlorobiphenyl .

- Steric Hindrance : The 3'-chloro and 4'-methyl groups introduce steric hindrance, which may influence coupling reaction efficiency. For example, 4-bromo-3'-methylbiphenyl (lacking chlorine) exhibits higher reactivity in cross-coupling due to reduced steric bulk .

Physical Properties

- Melting Point and Solubility: While direct data for the target compound are unavailable, analogs like 4-bromo-4'-methylbiphenyl are solids with moderate solubility in non-polar solvents. The chloro substituent’s polarity may slightly increase solubility in polar aprotic solvents compared to methyl or methoxy derivatives .

Biological Activity

4-Bromo-3'-chloro-4'-methylbiphenyl is a biphenyl derivative with potential applications in various fields, including medicinal chemistry and materials science. This compound is notable for its biological activity, particularly its interactions with biomolecules, which can influence various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is C13H10BrCl, and it exhibits a biphenyl structure modified by bromine and chlorine substituents. These halogen atoms can significantly affect the compound's reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors within biological systems. The compound can act as an electrophile, participating in electrophilic substitution reactions that modify biomolecules. This interaction can lead to changes in enzyme activity, receptor signaling pathways, and overall cellular function.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Suzuki-Miyaura Coupling : Involves coupling a brominated biphenyl derivative with a chlorinated biphenyl derivative using a palladium catalyst.

- Electrophilic Substitution : Substitutes hydrogen atoms on the biphenyl ring with bromine and chlorine using electrophilic reagents such as bromine and chlorine gas.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that bromophenol derivatives can inhibit cell growth in various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. These compounds often induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .

Antimicrobial Activity

Brominated compounds are known for their antimicrobial properties. In vitro studies have demonstrated that certain bromophenols possess antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth .

Study on Anticancer Effects

A notable study evaluated the cytotoxic effects of various brominated biphenyls on human cancer cell lines. The results indicated that this compound could induce cell cycle arrest and apoptosis in A549 cells, with an IC50 value indicating potent anticancer activity. The mechanism involved increased production of reactive oxygen species (ROS) and activation of apoptotic pathways .

Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of halogenated biphenyls against common pathogens. It was found that this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Data Tables

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-3'-chloro-4'-methylbiphenyl?

- Methodology : Utilize Suzuki-Miyaura cross-coupling or Ullmann-type reactions. For example, analogous synthesis of brominated biphenyl derivatives involves reacting p-dibromobenzene with substituted aryl benzothiazolinium tetrafluoroborates under reflux in dichloromethane (DCM) with a base like KCO. Purification via column chromatography (hexane/EtOAC = 100:0 to 4:1) yields products with >80% purity .

- Key Considerations : Ensure regioselectivity by selecting aryl reagents with pre-positioned substituents (e.g., methyl or methoxy groups) to match the target structure.

Q. How can the structure of this compound be confirmed experimentally?

- Methodology :

- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., density functional theory, DFT). For example, methyl groups typically appear as singlets (~δ 2.3 ppm), while aromatic protons show splitting patterns dependent on substituent positions .

- Mass Spectrometry (MS) : Confirm molecular weight via LCMS (e.g., [M+H] peaks).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound synthesis?

- Analysis :

- Steric Effects : Bulky substituents (e.g., 2-methyl) reduce yields due to hindered coupling (e.g., 82% for 4-bromo-2’-methylbiphenyl vs. 91% for 3’-methyl derivatives) .

- Electronic Effects : Electron-donating groups (e.g., -OCH) enhance reactivity at para positions, while electron-withdrawing groups (e.g., -Cl) direct coupling to meta positions.

- Experimental Design : Systematically vary substituent positions and measure reaction kinetics via GC-MS or HPLC.

Q. What computational methods are optimal for predicting the thermochemical properties of this compound?

- Methodology :

- DFT Functionals : Use B3LYP (Becke’s three-parameter hybrid functional) for atomization energies and ionization potentials, achieving <3 kcal/mol deviation from experimental data .

- Correlation Energy : Apply Colle-Salvetti-type functionals for accurate electron correlation energy calculations, validated against atomic/molecular benchmarks .

- Validation : Compare computed vs. experimental enthalpy of formation or dipole moments.

Q. How can contradictions between experimental and computational NMR data be resolved?

- Troubleshooting :

- Solvent Effects : Include solvent models (e.g., PCM in Gaussian) to refine chemical shift predictions.

- Conformational Analysis : Perform molecular dynamics (MD) simulations to account for rotational barriers in biphenyl systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.